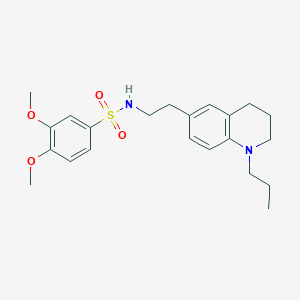

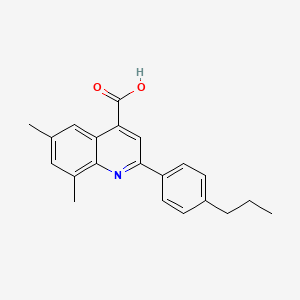

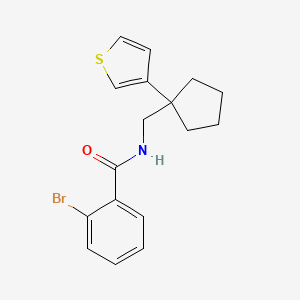

![molecular formula C19H26N2O4 B2840694 7-Benzyl 3-tert-butyl 3,7-diazabicyclo[4.2.0]octane-3,7-dicarboxylate CAS No. 1788041-44-0](/img/structure/B2840694.png)

7-Benzyl 3-tert-butyl 3,7-diazabicyclo[4.2.0]octane-3,7-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Benzyl 3-tert-butyl 3,7-diazabicyclo[4.2.0]octane-3,7-dicarboxylate (BDD) is a cyclic organic compound with a unique chemical structure and a wide range of applications in the scientific and medical research fields. BDD can be synthesized in the laboratory through a number of different methods and has been studied for its potential applications in drug design and synthesis, as well as in biochemical and physiological research.

Scientific Research Applications

Molecular Tiling and Adduct Formation

Molecular tiling in the 1:1 adduct of 1,4-diazabicyclo[2.2.2]octane and 1,3,5-benzenetricarboxylic acid demonstrates the formation of planar two-dimensional sheets linked by hydrogen bonds, showcasing the compound's potential in creating structured molecular assemblies (Meehan et al., 1997).

Decarboxylative Acylation

Research on 1,4-Diazabicyclo[2.2.2]octane (DABCO) has shown its effectiveness in the decarboxylative acylation of carboxylic acids with carbamic chlorides or alkyl carbonochloridates, without metal catalysts. This process yields a variety of α-keto (or α,β-unsaturated) amides and esters, underscoring the versatility of related diazabicyclooctane compounds in organic synthesis (Zhang et al., 2017).

Polymer Synthesis

The synthesis of organic and water-soluble Poly(1,4-phenylenevinylenes) containing carboxyl groups through the ring-opening metathesis polymerization (ROMP) of 2,3-Dicarboxybarrelenes has been achieved. This research indicates the potential of bicyclooctane derivatives in the development of luminescent polymers with applications in materials science (Wagaman & Grubbs, 1997).

Photostimulated tert-Butylations

The ability of electron transfer chain processes to lead to regioselective homolytic tert-butylation for highly electron-deficient benzene derivatives highlights the role of related compounds in facilitating specific chemical reactions (Kim et al., 2001).

Nanocatalysis

The use of nano-sized NS-C4(DABCO-SO3H)2)·4Cl as a Brönsted acid catalyst for the synthesis of benzazolo[2,1-b]quinazolinones and triazolo[2,1-b]quinazolinones derivatives showcases the catalytic applications of diazabicyclooctane derivatives in creating heterocyclic compounds with potential pharmaceutical applications (Goli-Jolodar & Shirini, 2017).

properties

IUPAC Name |

7-O-benzyl 3-O-tert-butyl 3,7-diazabicyclo[4.2.0]octane-3,7-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O4/c1-19(2,3)25-17(22)20-10-9-16-15(11-20)12-21(16)18(23)24-13-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYMIEWSPEXXWTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2C(C1)CN2C(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Benzyl 3-tert-butyl 3,7-diazabicyclo[4.2.0]octane-3,7-dicarboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

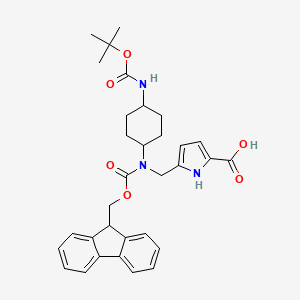

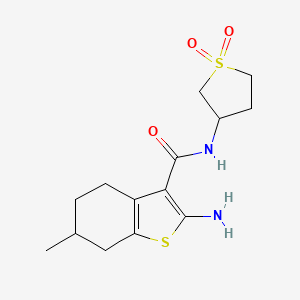

![N-(benzo[d]thiazol-2-yl)-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2840619.png)

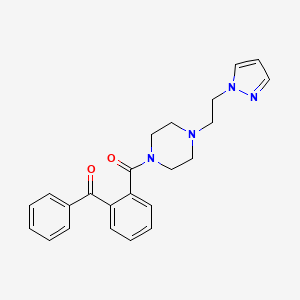

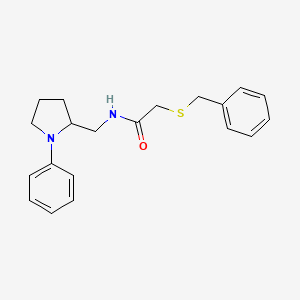

![N-[(4-chlorophenyl)methyl]-3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide](/img/structure/B2840621.png)

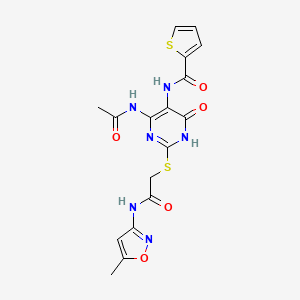

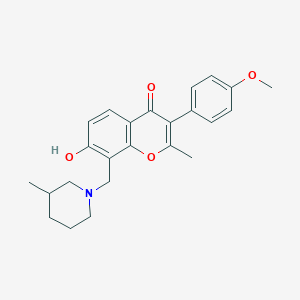

![7-(azepan-1-yl)-3-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one](/img/structure/B2840622.png)

![N-[4-(Cyclopropylcarbamoyl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2840632.png)